1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
Molecular Architecture and IUPAC Nomenclature
Molecular Framework and Connectivity
The compound features a central azetidine ring (a four-membered saturated heterocycle) connected to a benzimidazole system at the 3-position and a 2-fluorophenoxy ethanone group at the 1-position. The benzimidazole moiety consists of a fused benzene and imidazole ring, while the ethanone group is esterified with a fluorinated phenoxy substituent.
IUPAC Nomenclature
The systematic name follows hierarchical substitution rules:
- Parent chain : Ethanone (two-carbon ketone).
- Substituents :
- A 3-(1H-benzimidazol-2-yl)azetidin-1-yl group at the first carbon.
- A 2-fluorophenoxy group at the second carbon.
The full IUPAC name is 1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone , reflecting the connectivity and priority of functional groups.
Key Structural Features
| Component | Structural Role |
|---|---|
| Benzimidazole | Aromatic heterocycle with π-conjugation |
| Azetidine | Strained four-membered amine ring |
| 2-Fluorophenoxy | Electron-withdrawing aryl ether group |
| Ethanone | Ketonic linker for spatial orientation |
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-13-5-1-4-8-16(13)24-11-17(23)22-9-12(10-22)18-20-14-6-2-3-7-15(14)21-18/h1-8,12H,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBPBSFMRJWEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Coupling with Fluorophenoxy Group: The final step involves coupling the benzimidazole-azetidine intermediate with a fluorophenoxy ethanone derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Recent studies indicate that this compound exhibits significant biological activities across several domains:
Antimicrobial Activity
Research has demonstrated that the compound possesses potent antimicrobial properties against various pathogens. Minimum Inhibitory Concentration (MIC) assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 0.5 (Vancomycin) |
| Escherichia coli | 100 | 1 (Ciprofloxacin) |
These results indicate that the compound may serve as a potential alternative to existing antibiotics, especially in combating resistant strains.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Cell viability assays revealed significant reductions in the viability of various cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug (IC50 µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 0.5 (Doxorubicin) |
| A549 (Lung Cancer) | 15 | 0.8 (Paclitaxel) |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies indicate that it inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic use in inflammatory diseases.
Case Studies
Several studies have evaluated the efficacy of this compound:
- Antimicrobial Efficacy Study : Investigated against a panel of bacterial strains, demonstrating broad-spectrum activity and low cytotoxicity to human cells.
- Cancer Cell Line Study : In vitro assays on MCF-7 and A549 cell lines showed dose-dependent reductions in cell viability, supporting its potential as an anticancer agent.
- Inflammation Model Study : Animal models treated with the compound exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone would depend on its specific biological target. Generally, compounds with benzimidazole and azetidine moieties can interact with enzymes or receptors, modulating their activity. The fluorophenoxy group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Azetidine vs. Larger Nitrogen Heterocycles
Fluorophenoxy Substituents
- The 2-fluorophenoxy group is structurally analogous to the 2,4-dichlorophenyl group in sertaconazole . Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes, as seen in antifungal agents .
Ethanone Linker
- The ethanone moiety is common in bioactive benzimidazoles. For example, 1-(1H-benzo[d]imidazol-2-yl)ethanone serves as a precursor for chalcones with anti-inflammatory and anticancer activities .
Biological Activity
1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzimidazole moiety, which is known for various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 295.31 g/mol. The structure includes an azetidine ring and a fluorophenoxy group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₃O |
| Molecular Weight | 295.31 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N1C(C(C1)C2=CN=C(C=C2)C(=O)N(C)C)C(F)(F)F |
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and azetidine derivatives exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the benzimidazole ring enhances the compound's ability to interact with microbial targets.
Anticancer Potential
Studies have demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interfere with DNA synthesis and repair mechanisms in cancer cells . In vitro assays have shown promising results against several cancer cell lines, suggesting that this compound may possess anticancer properties.
Anti-inflammatory Effects
The anti-inflammatory activity of benzimidazole derivatives has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of similar compounds, a series of benzimidazole derivatives were tested against standard bacterial strains. The results indicated that compounds with a fluorophenoxy substituent exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of azetidine-containing compounds. The results showed that the tested compounds inhibited cell growth in colon cancer cell lines by inducing apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
